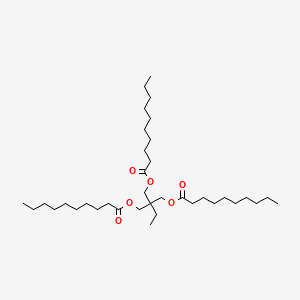

Trimethylolpropane tricaprate

Description

Properties

CAS No. |

78-17-1 |

|---|---|

Molecular Formula |

C36H68O6 |

Molecular Weight |

596.9 g/mol |

IUPAC Name |

2,2-bis(decanoyloxymethyl)butyl decanoate |

InChI |

InChI=1S/C36H68O6/c1-5-9-12-15-18-21-24-27-33(37)40-30-36(8-4,31-41-34(38)28-25-22-19-16-13-10-6-2)32-42-35(39)29-26-23-20-17-14-11-7-3/h5-32H2,1-4H3 |

InChI Key |

QQGBDFMKLXCNHD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC |

Appearance |

Solid powder |

Other CAS No. |

78-17-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Trimethylolpropane caprate; Trimethylolpropane tricaprate; Trimethylolpropane tridecanoate; UNII-X307CM75YF. |

Origin of Product |

United States |

Research Trajectories of Polyol Esters in Contemporary Chemical Science

The field of chemical science has seen a progressive evolution in the research and development of esters, particularly polyol esters. researchgate.net These compounds are central to innovations in industrial lubrication and other specialty chemical applications. researchgate.netresearchandmarkets.com A primary trajectory in contemporary research is the shift towards developing biodegradable and high-performance materials to replace traditional petroleum-based products. globalgrowthinsights.com

Polyol esters are synthesized through the reaction of a polyhydric alcohol (a polyol) with carboxylic acids. google.com A key area of modern research involves enhancing the performance of naturally derived oils. frontiersin.org Substituting the glyceride component of vegetable oils with polyhydric alcohols like neopentylglycol (NPG), trimethylolpropane (B17298) (TMP), or pentaerythritol (B129877) (PE) can substantially improve the thermal and hydrolytic stabilities of the resulting ester. frontiersin.orgfrontiersin.org This has led to extensive research into using renewable feedstocks, such as palm oil, jatropha oil, and soybean oil, for the synthesis of high-performance biolubricants. researchgate.netscispace.comresearchgate.net

Current research focuses on several key areas:

Synthesis and Chemical Modification : Studies have explored various synthesis routes, including transesterification and esterification, to produce polyol esters from diverse feedstocks like palm kernel oil and levulinic acid. scispace.commdpi.com The objective is often to create molecules with specific characteristics, such as branched structures that improve lubricant properties. frontiersin.orgunnes.ac.id

Enhanced Performance : There is a continuous effort to develop polyol ester formulations with improved thermal stability, oxidative resistance, and anti-wear properties for use in demanding sectors like the aviation and automotive industries. researchandmarkets.comglobalgrowthinsights.com Research has shown that the properties of polyol esters, such as viscosity and pour point, can be tailored by selecting specific polyols and fatty acids. researchgate.netscispace.com

Biodegradability and Sustainability : A significant driver in polyol ester research is the increasing demand for environmentally friendly products. globalgrowthinsights.comresearchgate.net Polyol esters derived from renewable sources are noted for their biodegradability, making them a key focus in the development of "green" lubricants. researchgate.netgoogle.com

The Significance of Trimethylolpropane Tricaprate Within Ester Chemistry

Direct Esterification Pathways and Optimization

Direct esterification involves the reaction of trimethylolpropane with capric acid, typically in the presence of a catalyst to accelerate the reaction and drive it towards completion by removing the water byproduct.

Acid-Catalyzed Esterification Processes

Conventional synthesis of trimethylolpropane esters often employs strong acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or methanesulfonic acid. bibliotekanauki.pl These homogeneous catalysts are effective in promoting the esterification reaction. For instance, the synthesis of a trimethylolpropane ester from unsaturated palm fatty acid distillate using sulfuric acid as a catalyst achieved a high yield of 96.0% with a tri-ester selectivity of 99.9%. academie-sciences.fr The optimal conditions for this process were found to be a reaction temperature of 150°C for 6 hours with a 5% H2SO4 catalyst concentration. academie-sciences.fr Another study on the esterification of palm kernel free fatty acids with trimethylolpropane used 1% (w/w) of sulfuric acid as a catalyst at 150°C for 5 hours, resulting in a 68% yield of the trimethylolpropane ester. asianpubs.org

However, the use of these strong acids can lead to challenges, including equipment corrosion, difficult post-reaction separation, and environmental concerns due to acid waste. google.comgoogle.com To mitigate these issues, research has focused on alternative catalytic systems.

Metal Oxide Catalysis in Trimethylolpropane Tricaprylate Synthesis

Metal oxides have emerged as a viable alternative to strong acid catalysts for the synthesis of trimethylolpropane esters. These catalysts are generally less corrosive, can often be recovered by filtration, and can be recycled. google.com A method for synthesizing trimethylolpropane tricaprylate utilizes metal oxides like stannous oxide, ferric oxide, or magnesium oxide. google.com In this process, the mass ratio of trimethylolpropane to isooctanoic acid is between 1:3.15 and 1:3.95, with the catalyst added at 0.03-0.10% of the total weight of the reactants. google.com Solid catalysts such as stannous oxide or a mixed oxide of Al2O3-SiO2 have also been employed for the synthesis of trimethylolpropane fatty acid esters, with the catalyst loading ranging from 0.02% to 0.11% of the total reactant weight. google.com

Alumina-supported metal complexes, such as those of Cu(II), Co(II), and Fe(II), have also been investigated as heterogeneous catalysts for the esterification of levulinic acid with trimethylolpropane. ncsu.edu These catalysts proved to be active and reusable for the synthesis of ester-based oils. ncsu.edu

Heterogeneous Brønsted Acid Catalysis for Polyalcohol Acrylates

Heterogeneous Brønsted acid catalysts offer the advantages of easy separation and potential recyclability, enhancing product purity compared to their homogeneous counterparts. mdpi.com Ion exchange resins like Amberlite™ 120 IR (H+), Amberlyst® 15, and Dowex™ 50WX8 have been successfully used for the synthesis of trimethylolpropane triacrylate from trimethylolpropane and acrylic acid. mdpi.comresearchgate.net

A study on this reaction found that an air flow to remove water significantly improved the yield and conversion of hydroxyl groups, especially with a 6:1 acid-to-alcohol molar ratio. mdpi.com The optimal conditions using Amberlite™ 120 IR (H+) were identified as a temperature of 120°C, a catalyst loading of 10% w/w, a 4-hour reaction time, and an acid-to-alcohol ratio of 6:1 mol/mol. mdpi.com Another study demonstrated that silica–sulphuric acid was a highly efficient catalyst for the esterification of trimethylolpropane with various carboxylic acids, achieving a 95% conversion with caprylic acid in 6.5 hours. researchgate.net

Transesterification Routes for Trimethylolpropane Esters

Transesterification provides an alternative pathway to direct esterification, typically involving the reaction of trimethylolpropane with fatty acid methyl esters (FAMEs). This method can be catalyzed chemically or enzymatically.

Enzymatic Transesterification Approaches

Enzymatic catalysis, often employing lipases, offers a milder and more selective route for the synthesis of trimethylolpropane esters. Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus), have been used to catalyze the transesterification of fatty acid methyl esters with trimethylolpropane. ijcce.ac.ir In one study, Novozym 435 led to a 99% conversion of FAME to a biolubricant with a high triester content of 89%. ijcce.ac.ir The reaction time for maximum conversion was between 48 and 72 hours. ijcce.ac.ir

The presence of water can be a critical parameter in enzymatic transesterification. dss.go.th For the synthesis of trimethylolpropane esters using Candida rugosa lipase, the addition of 15% water was crucial for achieving a high total conversion of up to 98% at 42°C. dss.go.th However, another study on the enzymatic synthesis of rapeseed oil-based lubricants indicated that the process could be conducted in a solvent-free system. researchgate.net

Catalytic Systems in Transesterification of Methyl Esters with Trimethylolpropane

Chemical catalysts are also widely used for the transesterification of methyl esters with trimethylolpropane. Alkaline catalysts such as sodium methylate are effective but often require high temperatures. dss.go.th For example, a total conversion of up to 99% to trimethylolpropane esters was achieved in about 10 hours at 120°C using sodium methylate. dss.go.th

Solid base catalysts, such as potassium carbonate and calcined Mg-Al hydrotalcites, offer a heterogeneous alternative. researchgate.nettandfonline.com The transesterification of palm-based methyl esters with trimethylolpropane using potassium carbonate as a catalyst achieved an 82.5% yield under optimized conditions. researchgate.net A study using Mg-Al mixed oxides found that a catalyst calcined at 500°C gave the highest selectivity for triesters and FAME conversion. tandfonline.com Impregnating this catalyst with potassium fluoride (B91410) (KF) further enhanced its catalytic performance. tandfonline.com

Green Chemistry Principles in this compound Synthesis

The production of this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer chemicals, and enhancement of energy efficiency. Key areas of development include the adoption of synthesis methods that operate without harmful solvents and the innovation of sustainable catalysts that can be reused. dataintelo.com

Solvent-Free Synthesis Methodologies

A significant advancement in the green synthesis of polyol esters like this compound is the elimination of organic solvents. mdpi.com Solvents are a major contributor to chemical waste and pose safety risks. mdpi.com Solvent-free synthesis, also known as neat synthesis, simplifies the process, reduces reactor volume, and lowers the costs associated with solvent purchase, recovery, and disposal.

In a typical solvent-free process, the esterification of trimethylolpropane with capric acid (or a similar fatty acid like isooctanoic acid) is performed using one of the reactants in excess to serve as the reaction medium. google.com The reaction is carried out under specific conditions to drive the equilibrium towards the formation of the triester product. mdpi.com A critical aspect of this methodology is the efficient removal of water, a byproduct of the esterification, which is essential to achieve high conversion rates. mdpi.com Techniques such as air bubbling or applying a vacuum are employed for this purpose. mdpi.com

One patented solvent-free method for a similar compound, trimethylolpropane tricaprylate, involves reacting trimethylolpropane and isooctanoic acid in a nitrogen atmosphere with a metal oxide catalyst. google.com This process highlights the viability of direct reaction without a separate solvent.

Table 1: Comparison of Solvent-Free Synthesis Conditions for Trimethylolpropane Esters

| Parameter | Method 1 (Heterogeneous Acid Catalyst) mdpi.com | Method 2 (Metal Oxide Catalyst) google.com |

|---|---|---|

| Reactants | Trimethylolpropane, Acrylic Acid* | Trimethylolpropane, Isooctanoic Acid |

| Catalyst | Amberlite™ 120 IR (H+) | Stannous Oxide, Ferric Oxide, or Magnesium Oxide |

| Temperature | 100–120 °C | 160–220 °C |

| Reaction Time | 4 hours | 6–10 hours |

| Key Condition | Air bubbling for water removal | Nitrogen atmosphere |

| Catalyst Load | 10% w/w | 0.03–0.10% of total reactant weight |

*Note: Data for a structurally similar polyol ester, Trimethylolpropane Triacrylate, demonstrating the principle of solvent-free synthesis.

Sustainable Catalysis Development for Ester Production

The development of sustainable catalysts is central to the green synthesis of trimethylolpropane esters. frontiersin.org Traditional homogeneous catalysts, such as sulfuric acid or p-toluenesulfonic acid, are effective but problematic due to their corrosive nature and the difficulty of separating them from the final product, which can lead to contamination and waste. mdpi.com

Sustainable alternatives focus on heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). mdpi.com This characteristic allows for easy separation from the product mixture through simple filtration, enabling the catalyst to be recovered and recycled for multiple reaction cycles. mdpi.comgoogle.com This not only reduces waste but also lowers production costs.

Examples of sustainable catalysts developed for polyol ester production include:

Solid Acid Resins: Ion-exchange resins like Amberlite™, Amberlyst®, and Dowex™ have been successfully used as heterogeneous Brønsted acid catalysts. mdpi.com They offer the advantage of high catalytic activity under relatively mild temperature conditions (100-120°C) in solvent-free systems. mdpi.com

Metal Oxides: Simple metal oxides such as stannous oxide, ferric oxide, and magnesium oxide have been patented as effective, non-corrosive catalysts for trimethylolpropane ester synthesis. google.com They are easily removed by filtration and can be reused. google.com

Zeolites: These microporous aluminosilicate (B74896) minerals are considered environmentally friendly catalysts. usda.gov Research into related triesters has demonstrated that reusable zeolite catalysts can be employed in green synthesis processes that generate minimal waste. usda.gov

Table 2: Overview of Sustainable Catalysts for Trimethylolpropane Ester Synthesis

| Catalyst Type | Specific Examples | Key Advantages |

|---|---|---|

| Solid Acid Resins | Amberlite™ 120 IR (H+), Amberlyst® 15, Dowex™ 50WX8 mdpi.com | Easily recovered, recyclable, high product purity, avoids solvent use. mdpi.com |

| Metal Oxides | Stannous Oxide, Ferric Oxide, Magnesium Oxide google.com | Non-corrosive, removable by filtration, recyclable. google.com |

| Zeolites | Reusable Zeolite Catalysts usda.gov | Environmentally friendly, reusable, promotes waste reduction. usda.gov |

Future research is recommended to continue exploring even more environmentally benign catalysts for the production of trimethylolpropane esters. frontiersin.org

Reaction Mechanism Elucidation in this compound Formation

The formation of this compound occurs through a well-established chemical reaction known as esterification. frontiersin.org Specifically, it is a series of acid-catalyzed esterification reactions between one molecule of trimethylolpropane and three molecules of capric acid (also known as decanoic acid).

The reaction does not happen in a single step but proceeds sequentially. The three hydroxyl (-OH) groups on the trimethylolpropane molecule react one after another with the carboxyl (-COOH) group of the capric acid molecules. mdpi.com This sequential process can be broken down as follows:

Formation of the Monoester: One hydroxyl group of trimethylolpropane reacts with a molecule of capric acid to form trimethylolpropane monocaprate and one molecule of water.

Formation of the Diester: A second hydroxyl group on the newly formed monoester reacts with another molecule of capric acid, yielding trimethylolpropane dicaprate and a second molecule of water.

Formation of the Triester: The final remaining hydroxyl group on the dicaprate molecule reacts with a third molecule of capric acid to produce the target compound, this compound, and a third molecule of water.

This entire process is an equilibrium reaction. mdpi.com To drive the reaction towards the desired triester product and achieve a high yield, the water produced during the reaction must be continuously removed from the system. mdpi.com The presence of an acid catalyst (either homogeneous or heterogeneous) is crucial to increase the reaction rate by protonating the carbonyl oxygen of the capric acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of the trimethylolpropane. mdpi.com

Emerging Research Directions and Academic Perspectives

Bibliometric Analysis of Trimethylolpropane (B17298) Ester Research Literature

The dominant research themes in the study of trimethylolpropane esters revolve around their synthesis, characterization, and application as high-performance, biodegradable lubricants. Key knowledge clusters identified in the literature include:

Biolubricant Development: A primary focus is the development of bio-based lubricants to replace traditional mineral oil-based products, driven by environmental concerns and sustainability goals. biointerfaceresearch.com TMPEs are extensively evaluated as biodegradable and less toxic alternatives. frontiersin.orgfrontiersin.org

Synthesis and Chemical Modification: Significant research is dedicated to the synthesis of TMPEs through esterification or transesterification. biointerfaceresearch.comnih.gov A major sub-theme is the chemical modification of the ester's molecular structure to enhance specific properties, such as creating hyperbranched esters for improved lubricity. biointerfaceresearch.com

Feedstock Valorization: There is a strong emphasis on using renewable and sustainable feedstocks. Research explores the use of various vegetable oils, including palm oil, jatropha oil, and even waste cooking oil, for TMPE production. nih.govresearchgate.netresearchgate.net This aligns with the goal of valorizing waste streams and reducing reliance on edible oils. frontiersin.org

Property Enhancement and Formulation: A substantial body of work concentrates on improving the physicochemical properties of TMPEs, such as oxidative and thermal stability, and low-temperature performance. frontiersin.orgresearchgate.net This includes formulating TMPEs as a base stock or as an additive blended with other oils and nanoparticles to achieve superior lubricant performance. frontiersin.orgfrontiersin.org

Key Research Themes in Trimethylolpropane Ester Literature

| Research Theme | Description | Key Focus Areas |

|---|---|---|

| Biolubricant Development | Creating environmentally friendly lubricants from renewable sources. | Biodegradability, low toxicity, replacing mineral oils. |

| Synthesis & Modification | Chemical production and structural alteration of TMPEs. | Esterification, transesterification, hyperbranched structures. |

| Feedstock Valorization | Utilizing diverse, sustainable sources for production. | Vegetable oils, non-edible oils, waste cooking oil. |

| Property Enhancement | Improving lubricant performance characteristics. | Oxidative stability, low-temperature properties, additive formulation. |

Publication trends indicate a growing interest in TMPEs, corresponding with the global push for sustainable technologies and a circular economy. The market for biolubricants is expanding, which in turn drives research and development in this area. researchgate.net A significant portion of new product development in the broader trimethylolpropane market is focused on bio-based formulations and TMP esters for synthetic lubricants. globalgrowthinsights.com

Collaborative networks, although not explicitly mapped in a formal bibliometric study, can be inferred from the body of literature. Research appears to be globally distributed, with significant contributions from institutions in regions with strong agricultural sectors that produce the vegetable oil feedstocks. The research is interdisciplinary, involving collaborations between experts in synthetic chemistry, materials science, tribology, and chemical engineering to address the complex challenges of lubricant formulation and performance testing.

Future Research Opportunities in Synthetic Chemistry of Trimethylolpropane Tricaprate

The synthesis of this compound and related esters is a mature field, yet significant opportunities for innovation remain. Future research is likely to focus on developing more efficient and sustainable synthetic pathways. A key area for advancement is the development of novel, environmentally friendly catalysts to replace conventional ones like sulfuric acid. biointerfaceresearch.comfrontiersin.org Research could also explore advanced chemical modification techniques to create novel molecular architectures with tailored properties, such as enhanced load-bearing capacity for demanding applications like engine oils. frontiersin.org Furthermore, optimizing reaction conditions using methodologies like response surface methodology (RSM) to maximize yield and purity continues to be an area of interest. researchgate.net

Advancements in Understanding Mechanistic Interactions within Complex Systems

While the macroscopic lubricating properties of this compound are well-documented, a deeper understanding of its mechanistic interactions at the molecular level within complex systems is an emerging research frontier. The polarity of the ester groups is known to be crucial for its lubricity, allowing the molecule to form protective films on metal surfaces. biointerfaceresearch.com However, future research will likely employ advanced analytical and computational modeling techniques to elucidate how these molecules behave at the interface between moving parts.

Key research questions include understanding the precise nature of the interactions between this compound and various metal surfaces, how it interacts with other additives in a lubricant formulation (such as anti-wear agents, detergents, and corrosion inhibitors), and the mechanism by which nanoparticles can augment its performance. frontiersin.orgnih.gov A more profound mechanistic understanding will enable the rational design of next-generation lubricant formulations with unprecedented performance and longevity.

Sustainable Development and Circular Economy Principles in this compound Research

The research and application of this compound are intrinsically linked to the principles of sustainable development and the circular economy. researchgate.netresearchgate.net By utilizing renewable, bio-based feedstocks, the production of this compound contributes to a circular model that moves away from the linear "take, make, dispose" paradigm of fossil fuel-based products. researchgate.netmdpi.com Its inherent biodegradability ensures that at the end of its life cycle, it does not persist in the environment, further aligning with sustainability goals. frontiersin.orgnih.gov The drive to use waste oils as feedstocks perfectly exemplifies a core tenet of the circular economy: turning waste streams into valuable resources. rsc.org

A critical aspect of sustainability in this field is diversifying the feedstock base to reduce dependence on any single source, particularly those that may compete with food production. frontiersin.orgresearchgate.net Research has successfully demonstrated the synthesis of high-quality trimethylolpropane esters from a wide array of non-edible and waste-based oils. This strategy not only enhances the sustainability profile of the final product but can also improve its economic viability. researchgate.net

Alternative Feedstocks for Trimethylolpropane Ester Synthesis

| Feedstock Category | Specific Examples |

|---|---|

| Edible Vegetable Oils | Palm Oil, Palm Kernel Oil, Soybean Oil, Rapeseed Oil, Sunflower Oil, Canola Oil, Coconut Oil. nih.govresearchgate.netresearchgate.net |

| Non-Edible Oils | Jatropha Oil, Rubber Seed Oil, Castor Oil. researchgate.netresearchgate.netresearchgate.net |

| Waste Products | Waste Cooking Oil. frontiersin.orgresearchgate.net |

| Other Bio-sources | Cashew Nuts, Levulinic Acid (from lignocellulose). frontiersin.orgresearchgate.net |

This diversification is a key research direction, ensuring a more resilient and sustainable supply chain for the production of this compound and other bio-based lubricants.

Development of More Cost-Effective Production Methods

A significant area of investigation involves the development and implementation of advanced catalytic systems that offer high efficiency, selectivity, and reusability. Traditional homogeneous acid catalysts, such as sulfuric or p-toluenesulfonic acid, while effective in promoting esterification, present challenges related to equipment corrosion, catalyst separation, and waste generation. google.com Consequently, research has shifted towards heterogeneous catalysts and other novel catalytic solutions.

Metal oxides, for instance, have been identified as a promising alternative. google.com These catalysts are advantageous as they are less corrosive to equipment, can be easily recovered from the reaction mixture through filtration, and are recyclable for subsequent batches. google.com This not only simplifies the downstream purification process but also reduces catalyst consumption and waste, contributing to a more cost-effective and environmentally benign manufacturing process. Research has explored the use of various metal oxides, including stannous oxide, ferric oxide, and magnesium oxide, with catalyst loading typically in the range of 0.03-0.10% of the total weight of the reactants. google.com

Enzymatic catalysis represents another frontier in the cost-effective synthesis of trimethylolpropane esters. The use of lipases, such as Novozyme 435, allows for reactions to be conducted under milder temperature and pressure conditions, leading to significant energy savings. ijcce.ac.ir Enzymatic reactions are also highly selective, which minimizes the formation of by-products and simplifies product purification. Research has demonstrated high conversion rates of fatty acid methyl esters to trimethylolpropane esters (up to 99%) using immobilized lipases. ijcce.ac.ir The ability to reuse the immobilized enzyme for multiple reaction cycles is a key factor in the economic viability of this approach.

Transesterification is another strategic pathway being explored to enhance cost-effectiveness. This method can utilize fatty acid methyl esters (FAMEs), which can be derived from various renewable feedstocks, as an alternative to caprylic acid. The transesterification of FAMEs with trimethylolpropane offers a route to produce trimethylolpropane tricaprylate, and research has focused on optimizing reaction conditions to maximize the yield of the desired triester. researchgate.net

Process optimization is also a critical component of developing more economical production methods. This includes fine-tuning reaction parameters such as temperature, pressure, and the molar ratio of reactants to achieve higher conversion rates and shorter reaction times. For example, in the direct esterification of trimethylolpropane with isooctanoic acid using a metal oxide catalyst, optimal reaction temperatures are reported to be in the range of 160°C to 220°C, with reaction times of 6 to 10 hours. google.com The use of a vacuum during the deacidification step can also improve the purity of the final product. google.com

Furthermore, research into the use of ionic liquids as catalysts has shown potential for high product yields and excellent recyclability of both the catalyst and unreacted aldehydes. pku.edu.cn While still an emerging area, the unique properties of ionic liquids could offer advantages in terms of process efficiency and sustainability.

The table below summarizes key research findings on different catalytic systems for the synthesis of trimethylolpropane esters, highlighting parameters relevant to cost-effectiveness.

| Catalyst Type | Catalyst Example | Key Advantages | Reported Yield/Conversion | Recyclability |

| Metal Oxide | Stannous Oxide, Ferric Oxide | Non-corrosive, easy to separate (filtration), recyclable | High product purity (>=95%) | Yes |

| Enzyme | Novozyme 435 (immobilized lipase) | Mild reaction conditions (energy saving), high selectivity, minimal by-products | Up to 99% conversion of FAMEs | Yes |

| Ionic Liquid | 1-butyl-3-methyl imidazolium (B1220033) hydroxyl | High yield, recyclable catalyst and reactants | Over 84% isolated yield of TMP | Yes |

| Traditional Acid | p-Toluenesulfonic acid | High product yield | >95% | Difficult and costly |

The following table outlines different production methods and their key process parameters, providing insights into the operational aspects influencing cost.

| Production Method | Reactants | Catalyst | Temperature | Key Process Features |

| Direct Esterification | Trimethylolpropane, Isooctanoic Acid | Metal Oxide (e.g., Stannous Oxide) | 160°C - 220°C | Nitrogen atmosphere, deacidification under vacuum |

| Enzymatic Transesterification | Trimethylolpropane, Fatty Acid Methyl Esters | Immobilized Lipase (e.g., Novozyme 435) | Milder temperatures | Reduced energy consumption, high selectivity |

| Chemical Transesterification | Trimethylolpropane, Fatty Acid Methyl Esters | Sodium Methoxide | ~120°C | Vacuum pressure to remove methanol (B129727) by-product |

Ultimately, the development of more cost-effective production methods for trimethylolpropane tricaprylate hinges on a multi-faceted approach that considers catalyst innovation, reaction pathway optimization, and process intensification. The ongoing research in these areas is crucial for expanding the market for this versatile synthetic ester by making it a more economically viable option for a wider range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.